![molecular formula C25H25N3O3S2 B2499636 N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide CAS No. 691388-60-0](/img/structure/B2499636.png)
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a butylsulfamoyl group, and a diphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide has shown promising results in anticancer research. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of benzothiazole exhibit selective cytotoxicity against human cancer cells while sparing normal cells .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.
Table 2: Antimicrobial Activity Profile
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Glucokinase Inhibition
Recent investigations have focused on the compound's ability to inhibit glucokinase, an enzyme critical in glucose metabolism. This inhibition could have implications for diabetes management by modulating insulin secretion and glucose homeostasis. A study reported that this compound effectively inhibits glucokinase activity at nanomolar concentrations .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound and evaluated their pharmacological profiles. The derivatives exhibited varying degrees of anticancer and antimicrobial activities, indicating that structural modifications could enhance efficacy .
Table 3: Derivative Evaluation Results
Compound Name | Activity Type | Observed Activity Level |
---|---|---|
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl] | Anticancer | Moderate |
N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl] | Antimicrobial | High |
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl] | Glucokinase Inhibitor | Significant |
Mecanismo De Acción
The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The butylsulfamoyl group may enhance the compound’s solubility and bioavailability, while the diphenylacetamide moiety could contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-chlorobenzamide
- N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
Uniqueness
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Actividad Biológica
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C25H25N3O3S2
- CAS Number : 691388-60-0
The structure features a benzothiazole ring, a butylsulfamoyl group, and a diphenylacetamide moiety, which contribute to its biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzothiazole moiety is known for its ability to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may affect cell signaling pathways related to proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) and upregulating pro-apoptotic proteins .
A case study involving similar benzothiazole derivatives demonstrated their efficacy against glioblastoma multiforme (GBM), where they inhibited tumor growth both in vitro and in vivo by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the sulfamoyl group enhances their interaction with microbial targets, potentially leading to inhibition of bacterial growth. Studies have shown that these compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that benzothiazole derivatives may have neuroprotective effects. In a study evaluating a series of benzothiazole compounds for anticonvulsant activity, certain derivatives demonstrated reduced neurotoxicity while effectively decreasing seizure activity in animal models . This suggests potential applications in treating neurological disorders.
Research Findings
Study | Findings |
---|---|
Study on GBM (2006) | Induced apoptosis in GBM cells; significant tumor volume reduction in vivo. |
Antimicrobial Evaluation | Exhibited broad-spectrum antibacterial activity against various strains. |
Neurotoxicity Assessment | Showed anticonvulsant effects with minimal neurotoxic impact. |
Propiedades
IUPAC Name |
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-3-16-26-33(30,31)20-14-15-21-22(17-20)32-25(27-21)28-24(29)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,17,23,26H,2-3,16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXGDEPMUOHMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.